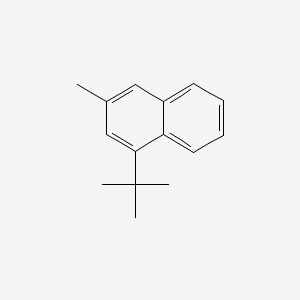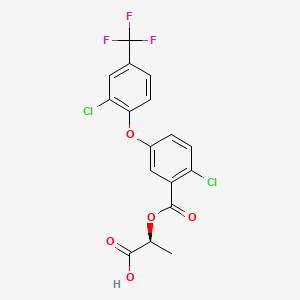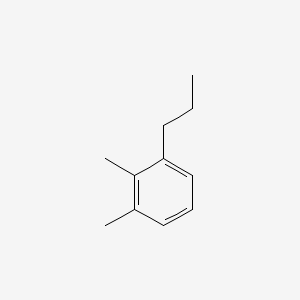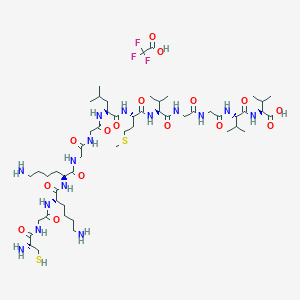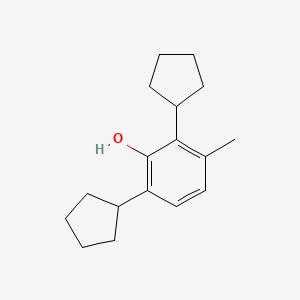
2,6-Dicyclopentyl-m-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyclopentyl-m-cresol is an organic compound with the molecular formula C17H24O It is a derivative of m-cresol, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by cyclopentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl halides under basic conditionsThe reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and not widely disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dicyclopentyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives of the original compound.
Substitution: Halogenated or nitrated products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dicyclopentyl-m-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized as an additive in lubricants and polymers to enhance stability and performance.
Wirkmechanismus
The mechanism by which 2,6-Dicyclopentyl-m-cresol exerts its effects is primarily through its phenolic hydroxyl group. This group can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound may also interact with bacterial cell membranes, causing physical damage and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-Cresol: The parent compound with a simpler structure.
2,6-Dimethylphenol: Another derivative of m-cresol with methyl groups instead of cyclopentyl groups.
2,6-Ditertiary-butyl-para-cresol (BHT): A well-known antioxidant used in food and industrial applications.
Uniqueness
2,6-Dicyclopentyl-m-cresol is unique due to the presence of bulky cyclopentyl groups, which can influence its steric and electronic properties. This makes it more effective in certain applications, such as providing enhanced stability in polymers and lubricants compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
94022-19-2 |
|---|---|
Molekularformel |
C17H24O |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
2,6-dicyclopentyl-3-methylphenol |
InChI |
InChI=1S/C17H24O/c1-12-10-11-15(13-6-2-3-7-13)17(18)16(12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3 |
InChI-Schlüssel |
ORSUQDMEHLIUNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C2CCCC2)O)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


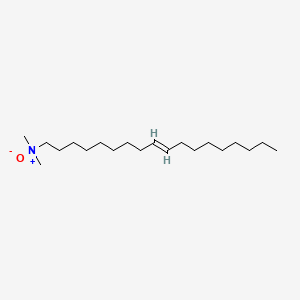
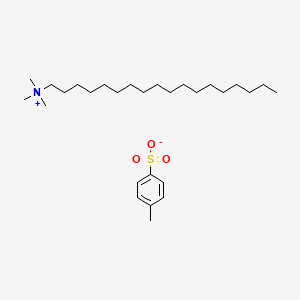

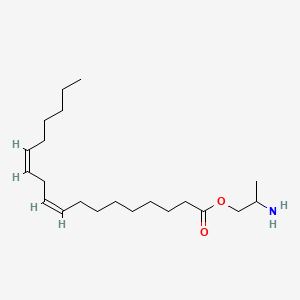

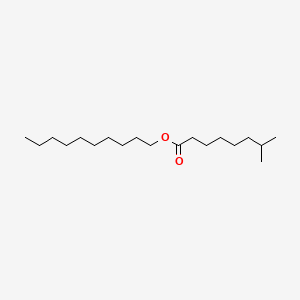
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)
